BenchChemオンラインストアへようこそ!

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide

FtsZ inhibition structure-activity relationship linker design

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide (CAS 1172076-75-3, molecular formula C16H13F2NO4, molecular weight 321.27 g/mol) is a synthetic small molecule that embeds a 1,3-benzodioxol-5-yloxy-ethyl linker between a 2,6-difluorobenzamide pharmacophore. The 2,6-difluorobenzamide motif is a validated allosteric inhibitor scaffold targeting the essential bacterial cell division protein FtsZ.

Molecular Formula C16H13F2NO4
Molecular Weight 321.28
CAS No. 1172076-75-3
Cat. No. B2523606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide
CAS1172076-75-3
Molecular FormulaC16H13F2NO4
Molecular Weight321.28
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H13F2NO4/c17-11-2-1-3-12(18)15(11)16(20)19-6-7-21-10-4-5-13-14(8-10)23-9-22-13/h1-5,8H,6-7,9H2,(H,19,20)
InChIKeyWIMOZVRMEMTMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide (CAS 1172076-75-3): Procurement-Relevant Structural and Class Overview


N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide (CAS 1172076-75-3, molecular formula C16H13F2NO4, molecular weight 321.27 g/mol) is a synthetic small molecule that embeds a 1,3-benzodioxol-5-yloxy-ethyl linker between a 2,6-difluorobenzamide pharmacophore [1]. The 2,6-difluorobenzamide motif is a validated allosteric inhibitor scaffold targeting the essential bacterial cell division protein FtsZ [2][3]. Although no direct biological activity data for the exact compound have been reported in peer-reviewed primary literature, its structural architecture places it within a class of tripartite 2,6-difluorobenzamides that have demonstrated potent antistaphylococcal activity when a hydrophobic moiety is linked through an appropriate spacer to the 3-position of the benzamide ring [2].

Why Generic 2,6-Difluorobenzamide Substitution Fails: Structural Determinants of FtsZ Inhibition That Constrain N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide Interchangeability


Within the broader class of 2,6-difluorobenzamide FtsZ inhibitors, small structural alterations at the 3-position linker, the oxygen-substituted aromatic ring, and the benzodioxole/benzodioxane substructure produce large changes in antibacterial potency. In the benzodioxane–benzamide series, hydrophilic substituents at the aromatic ring reduce activity, while lipophilic substituents at benzodioxane C(7) improve MIC values to below 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Replacement of the benzodioxane moiety with benzothiazole (as in PC190723) shifts both target engagement and the antimicrobial spectrum [2]. Consequently, N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide cannot be generically interchanged with other 2,6-difluorobenzamides without experimental validation; differences in the ethyl linker length, the 1,3-benzodioxol-5-yloxy versus 1,4-benzodioxane-2-ylmethyl head group, and the absence of a 3-hydroxy or 3-methoxy substituent on the benzamide ring are all expected to produce distinct bioactivity and selectivity profiles.

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide (CAS 1172076-75-3): Quantitative Differentiation Evidence Guide


Linker Architecture Differentiates N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide from the 1,4-Benzodioxane-2-ylmethyl Series: Structural and Predicted Physicochemical Impact

The target compound employs an ethylenedioxy linker (O–CH2–CH2–NH) connecting the 2,6-difluorobenzamide to the 1,3-benzodioxol-5-yloxy group. This differs fundamentally from the extensively characterized 1,4-benzodioxane-2-ylmethyl linker (O–CH2–1,4-benzodioxane) found in lead FtsZ inhibitors such as those described by Chiodini et al. [1]. The ethyl linker increases conformational flexibility (5 rotatable bonds versus 3 in the methylene-bridged analog; computed XLogP3-AA = 2.9) [2], which is predicted to alter the entropic penalty upon target binding. In a systematic SAR study on 3-substituted 2,6-difluorobenzamides, changes to the linker length and geometry were shown to modulate antistaphylococcal MIC values by orders of magnitude; the benzodioxane series achieved MIC values of 0.2–2.5 µg/mL against MRSA when optimized with the correct linker [3]. Although direct MIC data for the target compound are unavailable, the structural deviation from optimized linkers places it in a distinct SAR sub-region requiring independent profiling. [1][3]

FtsZ inhibition structure-activity relationship linker design

Distinct Head-Group Chemistry: 1,3-Benzodioxole versus 1,4-Benzodioxane and Benzothiazole — Implications for Target Engagement

The target compound features a 1,3-benzodioxol-5-yloxy head group linked via the ethylenedioxy bridge to the 2,6-difluorobenzamide. In the closest well-characterized FtsZ inhibitor series, the head group is a 1,4-benzodioxane [1] or a benzothiazole (as in PC190723) [2]. The 1,3-benzodioxole (methylenedioxybenzene) head group has a different electronic character (different O–C–O bond angles and ring constraints) and lacks the second oxygen atom present in 1,4-benzodioxane. In a binding study of bi-benzodioxol derivatives to the PCSK9/LDLR interface, N-(2H,2'H-[5,5'-bi-1,3-benzodioxol]-6-yl)-2,6-difluorobenzamide (a compound sharing the 2,6-difluorobenzamide and a benzodioxol substructure with the target compound) exhibited 48.67% inhibition of PCSK9-mediated LDLR degradation at 10 µM in HepG2 cells, whereas the comparator N'-hydroxy-N-phenyloctanediamide achieved 79.64% inhibition at 20 µM under identical conditions [3]. Although this is a different protein target, the data demonstrate that the 1,3-benzodioxole motif, when paired with a 2,6-difluorobenzamide, can engage protein–protein interaction interfaces. No direct MIC or FtsZ polymerization data for the target compound are available, and head-group replacement from 1,4-benzodioxane to 1,3-benzodioxole cannot be presumed potency-neutral. [1][3]

FtsZ inhibitor aromatic head group antibacterial specificity

Absence of 3-Position Hydroxy or Methoxy Substitution on the Benzamide Ring: A Key Differentiator from Potent Antibacterial Leads

The target compound, N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide, lacks a substituent at the 3-position of the central benzamide ring. In contrast, all potent 2,6-difluorobenzamide FtsZ inhibitors characterized to date bear a 3-alkoxy or 3-arylalkylmethoxy substituent (e.g., 3-nonyloxy in the early lead DFNB; 3-pyridothiazolylmethoxy in PC190723; 3-(1,4-benzodioxane-2-ylmethoxy) in the Chiodini series) [1][2]. 3-Substitution is essential for FtsZ binding: crystallographic and biochemical studies have demonstrated that the 3-alkoxy chain occupies a hydrophobic pocket in FtsZ, and removal or truncation of this substituent abrogates antibacterial activity [1]. The 3-unsubstituted 2,6-difluorobenzamide scaffold is therefore predicted to have markedly different (and likely reduced) FtsZ inhibitory potency compared to 3-substituted analogs. However, the absence of the 3-substituent may also reduce lipophilicity-driven cytotoxicity and could redirect target selectivity toward other benzamide-binding proteins. Users should evaluate the compound in FtsZ polymerization assays (e.g., GTPase activity, light scattering) and bacterial MIC panels with direct comparison to PC190723 or 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide before assuming any antibacterial utility. [1][2]

FtsZ inhibitor benzamide substitution antibacterial SAR

Research and Procurement Application Scenarios for N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide (CAS 1172076-75-3) Based on Structural Differentiation Evidence


FtsZ Inhibitor Lead Diversification: Exploring 3-Unsubstituted 2,6-Difluorobenzamide Scaffolds with a 1,3-Benzodioxole Head Group

The compound's most salient structural distinction — the absence of a 3-substituent on the 2,6-difluorobenzamide ring — makes it a valuable tool compound for structure–activity relationship (SAR) studies aimed at decoupling the 3-position contribution from the head-group and linker contributions in FtsZ inhibitor design. Researchers can use this compound as a negative control or baseline to quantify the contribution of 3-alkoxy substituents to FtsZ binding affinity, comparing it head-to-head with PC190723 or 3-(1,4-benzodioxane-2-ylmethoxy)-2,6-difluorobenzamide in FtsZ polymerization and GTPase assays [1][2]. Such studies can reveal whether the 1,3-benzodioxole–ethyl linker combination can compensate for the missing 3-substituent, a question with direct implications for designing metabolically stable FtsZ inhibitors with reduced lipophilicity.

Chemical Probe for PCSK9/LDLR or Alternative Benzo[d][1,3]dioxole-Targetable Protein–Protein Interactions

Given that a structurally related compound (N-(2H,2'H-[5,5'-bi-1,3-benzodioxol]-6-yl)-2,6-difluorobenzamide) demonstrated 48.67% inhibition of PCSK9/LDLR interaction at 10 µM in HepG2 cells, the target compound may serve as a simplified monomeric probe for exploring 2,6-difluorobenzamide–benzodioxole hybrids as protein–protein interaction inhibitors [3]. Its lower molecular weight (321.27 Da versus >400 Da for the bi-benzodioxol analog) and simpler synthesis may offer procurement advantages for initial screening campaigns. Users should validate PCSK9 inhibition in a head-to-head assay with the bi-benzodioxol analog and benchmark small molecules such as N'-hydroxy-N-phenyloctanediamide (79.64% inhibition at 20 µM) to establish relative potency.

Pharmacophore Fingerprinting: Differentiating 1,3-Benzodioxole from 1,4-Benzodioxane and Benzothiazole Contributions in Target Engagement

The 1,3-benzodioxol-5-yloxy moiety is structurally and electronically distinct from the 1,4-benzodioxane and benzothiazole head groups prevalent in FtsZ inhibitor literature [1][2]. Academic and industrial medicinal chemistry groups seeking to build comprehensive pharmacophore models for the 2,6-difluorobenzamide target space can procure this compound to experimentally determine whether 1,3-benzodioxole head groups confer differential selectivity across bacterial species or reduce off-target activity compared to benzothiazole-containing inhibitors. Parallel testing against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli) bacterial panels, alongside cytotoxicity assays in mammalian cells, will generate the missing comparative data needed to position this chemotype in the antibacterial pipeline.

Reference Standard for Analytical Method Development and Quality Control in 2,6-Difluorobenzamide Synthesis Programs

With a molecular formula of C16H13F2NO4, exact mass of 321.08126422 Da, and a well-defined InChIKey (WIMOZVRMEMTMDU-UHFFFAOYSA-N), the target compound can serve as a readily characterizable reference standard for developing HPLC, LC-MS, or NMR analytical methods used in 2,6-difluorobenzamide synthesis and purification workflows [4]. Its chromatographic behavior (XLogP3-AA = 2.9) provides a mid-range lipophilicity reference point for calibrating reverse-phase separations of more hydrophobic 3-substituted analogs. Procurement for analytical use requires certification of purity (≥95% by HPLC) and batch-specific characterization data from the supplier.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.